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Compound of Interest

Compound Name: N-Ethyl-N-isopropylaniline

Cat. No.: B1598960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-N-isopropylaniline.

Detailed experimental protocols, data interpretation, and visual representations of the

molecular structure and analytical workflow are presented to support research and

development activities.

Spectral Data Summary
The following tables summarize the key spectral data obtained for N-Ethyl-N-isopropylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 Multiplet 2H Ar-H (meta)

~6.6 - 6.8 Multiplet 3H Ar-H (ortho, para)

~3.9 Septet 1H CH(CH₃)₂

~3.3 Quartet 2H CH₂CH₃

~1.15 Doublet 6H CH(CH₃)₂

~1.1 Triplet 3H CH₂CH₃
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm) Assignment

~148 Ar-C (quaternary, C-N)

~129 Ar-C (CH, meta)

~116 Ar-C (CH, para)

~112 Ar-C (CH, ortho)

~49 CH(CH₃)₂

~45 CH₂CH₃

~20 CH(CH₃)₂

~13 CH₂CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3020 Medium Aromatic C-H stretch

~2970 - 2860 Strong Aliphatic C-H stretch

~1600, ~1500 Medium-Strong Aromatic C=C bending

~1340 Medium C-N stretching

~750, ~690 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment

163 Moderate [M]⁺ (Molecular Ion)

148 High [M - CH₃]⁺

120 High [M - C₃H₇]⁺
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Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of N-Ethyl-N-isopropylaniline was prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian CFT-20 spectrometer.[1]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-15 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and

baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat N-Ethyl-N-isopropylaniline was prepared between two

potassium bromide (KBr) plates.
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Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR)

spectrometer. The technique used was a capillary cell with a neat sample.[1]

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Processing: A background spectrum of the clean KBr plates was acquired and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: Mass spectral data were obtained from the NIST Mass Spectrometry Data

Center, likely using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.[1]

GC-MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Mass Range: m/z 40-400.

Data Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum shows distinct signals for both the aromatic and aliphatic protons of N-
Ethyl-N-isopropylaniline. The aromatic region displays two multiplets, characteristic of a

substituted benzene ring. The upfield aliphatic region contains signals for the ethyl and

isopropyl groups. The septet and doublet are characteristic of the isopropyl group, while the

quartet and triplet are indicative of the ethyl group. The integration values correspond to the

number of protons in each chemical environment.
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¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. The downfield signals

correspond to the aromatic carbons, with the quaternary carbon attached to the nitrogen atom

appearing at the lowest field. The upfield signals are assigned to the aliphatic carbons of the

ethyl and isopropyl groups.

IR Spectrum
The IR spectrum reveals the presence of key functional groups. The bands in the 3050-3020

cm⁻¹ region confirm the presence of aromatic C-H bonds, while the strong absorptions

between 2970-2860 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and isopropyl groups.

The characteristic aromatic C=C bending vibrations are observed around 1600 and 1500 cm⁻¹.

The C-N stretching vibration is also present. The strong absorptions in the fingerprint region are

characteristic of a substituted benzene ring.

Mass Spectrum
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to the

molecular weight of N-Ethyl-N-isopropylaniline. The base peak at m/z 148 is attributed to the

loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for isopropyl groups.

The significant peak at m/z 120 corresponds to the loss of the entire isopropyl group ([M -

C₃H₇]⁺). This fragmentation pattern is consistent with the structure of N-Ethyl-N-
isopropylaniline.

Visualizations
Caption: Chemical structure of N-Ethyl-N-isopropylaniline.
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Caption: General workflow for spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Ethyl-N-isopropylaniline | C11H17N | CID 4193577 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1598960?utm_src=pdf-body-img
https://www.benchchem.com/product/b1598960?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-N-isopropylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-N-isopropylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectral Data Analysis of N-Ethyl-N-isopropylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598960#spectral-data-for-n-ethyl-n-isopropylaniline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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